Cyclobutyl 2-pyridyl ketone Cyclobutyl 2-pyridyl ketone
Brand Name: Vulcanchem
CAS No.: 515154-32-2
VCID: VC3816819
InChI: InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
SMILES: C1CC(C1)C(=O)C2=CC=CC=N2
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

Cyclobutyl 2-pyridyl ketone

CAS No.: 515154-32-2

Cat. No.: VC3816819

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutyl 2-pyridyl ketone - 515154-32-2

Specification

CAS No. 515154-32-2
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name cyclobutyl(pyridin-2-yl)methanone
Standard InChI InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
Standard InChI Key JUFVVUQDXNEDAV-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)C2=CC=CC=N2
Canonical SMILES C1CC(C1)C(=O)C2=CC=CC=N2

Introduction

Structural and Chemical Identity of Cyclobutyl 2-Pyridyl Ketone

Molecular Architecture

Cyclobutyl 2-pyridyl ketone consists of a cyclobutane ring—a four-membered carbon ring with inherent angle strain—linked to a ketone group that is further substituted with a pyridyl ring at the 2-position. The compound’s IUPAC name is cyclobutyl(pyridin-2-yl)methanone, reflecting this connectivity . The cyclobutane ring imposes significant steric and electronic constraints, while the pyridyl group introduces aromaticity and potential metal-coordination sites, making the molecule a versatile intermediate for further functionalization.

Synthesis of Cyclobutyl 2-Pyridyl Ketone

Norrish-Yang Cyclization and Pd-Catalyzed Functionalization

A landmark 2023 study demonstrated a two-step protocol for synthesizing cis-γ-functionalized cyclobutyl ketones, which includes cyclobutyl 2-pyridyl ketone derivatives . The process begins with a UV-light-promoted Norrish-Yang cyclization of cyclobutyl aryl ketones to generate bicyclo[1.1.1]pentan-2-ol intermediates. Subsequent palladium-catalyzed C–C cleavage and functionalization with aryl/heteroaryl iodides yield the target compounds. Key reaction parameters include:

ParameterConditionsRole in Synthesis
Light sourceUV (300–350 nm)Initiates Norrish-Yang cyclization
CatalystPd(OAc)2_2Facilitates C–C bond activation
Ligand1,10-PhenanthrolineEnhances stereocontrol
Coupling partnerAryl/heteroaryl iodidesIntroduces substituents

This method achieves exclusive cis-selectivity, critical for applications requiring precise stereochemical outcomes .

Alternative Routes via Cyclobutenedione Intermediates

Physicochemical Properties and Stability

Thermodynamic and Solubility Profiles

Cyclobutyl 2-pyridyl ketone’s physicochemical properties are inferred from structural analogs and computational predictions:

PropertyValue (Estimated)Source
Melting pointNot reported
Boiling point~250–300°C (decomposes) (analog data)
Density1.10–1.15 g/cm3^3 (cyclohexyl analog)
LogP (Partition coefficient)2.8–3.2Predicted via ChemAxon tools

The compound’s limited solubility in polar solvents (e.g., water) and moderate solubility in dichloromethane or THF aligns with its hydrophobic cyclobutyl and pyridyl groups .

Stability Under Reaction Conditions

Cyclobutyl 2-pyridyl ketone exhibits moderate thermal stability but is susceptible to ring-opening under strong acidic or basic conditions due to cyclobutane strain. Pd-catalyzed reactions require inert atmospheres to prevent oxidative degradation .

Applications in Organic Synthesis and Medicinal Chemistry

Stereospecific Functionalization for Drug Discovery

The cis-γ-arylation protocol developed in 2023 enables the synthesis of 1,3-disubstituted cyclobutanes, a motif prevalent in bioactive molecules . For example:

  • Antiviral agents: Rigid cyclobutane cores improve binding affinity to viral proteases.

  • Kinase inhibitors: Pyridyl ketones serve as hydrogen-bond acceptors in ATP-binding pockets.

A case study demonstrated the conversion of cyclobutyl 2-pyridyl ketone to amide derivatives via benzoyl group manipulation, highlighting its versatility .

Ligand Design in Catalysis

The pyridyl group’s ability to coordinate transition metals makes cyclobutyl 2-pyridyl ketone a candidate for ligand design. In Pd-catalyzed cross-couplings, such ligands could modulate electronic environments to enhance reaction rates or selectivity .

Recent Advances and Future Directions

Computational Modeling and Reaction Optimization

Quantum mechanical calculations (e.g., DFT studies) could elucidate the transition states of Pd-catalyzed C–C cleavages, guiding ligand selection for improved yields . Machine learning models may also predict optimal reaction conditions for new derivatives.

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